molecular formula C18H24O3 B023129 4-Hydroxyestradiol CAS No. 5976-61-4

4-Hydroxyestradiol

Cat. No. B023129
CAS RN: 5976-61-4
M. Wt: 288.4 g/mol
InChI Key: QOZFCKXEVSGWGS-ZHIYBZGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Hydroxyestradiol is synthesized from estradiol via hydroxylation at the C-4 position. The synthesis pathway involves the intermediate formation of 4,5-epoxyestra-3,17-diones, which are then converted into 4-hydroxyestrone and 4-hydroxyestradiol through thermal rearrangement of 4-chloro-4,5-epoxides. This process demonstrates the compound's biochemical transformation and highlights its intricate synthesis mechanism from estradiol derivatives (Majgier-Baranowska et al., 1998).

Molecular Structure Analysis

The molecular structure of 4-hydroxyestradiol, as revealed through X-ray crystallography, shows significant differences compared to its estrogenic counterparts. The presence of a hydroxyl group at the C-4 position induces a shift in the B-ring conformation and affects its hydrogen bonding potential. This alteration impacts its binding affinity to the estrogen receptor and its overall biological activity, providing insight into its function and interaction with cellular receptors (Wawrzak et al., 1988).

Chemical Reactions and Properties

4-Hydroxyestradiol's chemical reactivity, particularly its ability to undergo redox cycling and form reactive oxygen species, is central to its biological effects. This compound is conjugated primarily at C-2 when interacting with thiols, illustrating its unique reactivity among catechol estrogens. The formation of 4-hydroxyestradiol-quinone, an oxidized metabolite, and the generation of ROS highlight its potential for inducing oxidative stress and DNA damage, key factors in its carcinogenic potential (Jellinck, 1988).

Scientific Research Applications

  • Probe for Mechanism of Action of Catechol Estrogens : 4-Hydroxyestradiol is utilized as a probe to understand the action mechanism of catechol estrogens, particularly due to their reduced affinity for estrogen receptors (Merriam et al., 1980).

  • Estrogen Receptor Affinity Studies : It has been compared with 4-(hydroxymethyl)estradiol 1 for studying estrogen receptor affinity and examining the biological effects of 4-hydroxyestrogens (Lovely et al., 1997).

  • Model for Estrogen-Associated Cancers : 4-Hydroxyestradiol is significant in studying the mechanisms behind estrogen-associated cancers, as it induces DNA damage and tumors in the kidney of Syrian hamsters (Liehr, 1998).

  • Role in LH Secretion in Pigs : It plays a role in the regulatory mechanisms of LH (Luteinizing Hormone) secretion in miniature pigs (Parvizi & Ellendorff, 1983).

  • Antioxidant Properties in Vascular Cells : As an antioxidant estrogen, 4-Hydroxyestradiol protects vascular smooth muscle cell membrane phospholipids against peroxidation and inhibits cell growth and migration (Dubey et al., 1999).

  • Breast Cancer Treatment : 4-Hydroxyandrostenedione, a potent aromatase inhibitor related to 4-Hydroxyestradiol, has shown effectiveness in treating patients with metastatic breast cancer (Coombes et al., 1987).

  • Brain Development in Neonatal Female Rats : 4-Hydroxyestradiol increases hypothalamic noradrenaline content in neonatal female rats, potentially affecting their developing brains (Nosenko & Reznikov, 1990).

  • Marker for Breast Tumors : An elevated ratio of 4-/2-hydroxyestradiol formation in mammary tissue may serve as a marker for breast tumors (Liehr & Ricci, 1996).

Safety And Hazards

Long-term exposure to 4-hydroxyestradiol can lead to the acquisition of cancer cell characteristics in human mammary epithelial MCF-10A cells . It is also known to induce renal tumor formation in male hamsters .

Future Directions

Research is ongoing to understand the effects of long-term exposure to 4-hydroxyestradiol and its role in carcinogenesis . Targeting CYP1B1, which is involved in the metabolism of 4-hydroxyestradiol, might offer a new strategy for the treatment of estrogen-induced breast cancer .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCKXEVSGWGS-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022374
Record name Estra-1,3,5(10)-triene-3,4,17beta-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyestradiol

CAS RN

5976-61-4
Record name 4-Hydroxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5976-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-17-beta-estradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10)-triene-3,4,17beta-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5(10)-Estratriene-3,4,17β-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3ZO03450E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyestradiol
Reactant of Route 2
4-Hydroxyestradiol
Reactant of Route 3
4-Hydroxyestradiol
Reactant of Route 4
4-Hydroxyestradiol
Reactant of Route 5
4-Hydroxyestradiol
Reactant of Route 6
4-Hydroxyestradiol

Citations

For This Compound
3,820
Citations
CH van Aswegen, RH Purdy, JL Wittliff - Journal of steroid biochemistry, 1989 - Elsevier
… Two epoxyenones, which are putative intermediates in the formation of 4-hydroxyestradiol[… the epoxyenones were isomerized to 4-hydroxyestradiol, as occurs with these epoxyenones …
Number of citations: 119 www.sciencedirect.com
SV Fernandez, IH Russo… - International journal of …, 2006 - Wiley Online Library
An elevated incidence of breast cancer in women has been associated with prolonged exposure to high levels of estrogens. Our laboratory demonstrated that treatment of the …
Number of citations: 133 onlinelibrary.wiley.com
VK Turan, RI Sanchez, JJ Li, SA Li… - Journal of …, 2004 - joe.bioscientifica.com
Several investigators have suggested that certain hydroxylated metabolites of 17β-estradiol (E 2 ) are the proximate carcinogens that induce mammary carcinomas in estrogen-sensitive …
Number of citations: 96 joe.bioscientifica.com
Z Zhao, W Kosinska, M Khmelnitsky… - Chemical research in …, 2006 - ACS Publications
… is thought to be oxidized to 4-hydroxyestradiol and then to E 2 … in several systems, 4-hydroxyestradiol, a key intermediate in … low-dose exposures 4-hydroxyestradiol is mutagenic in the …
Number of citations: 113 pubs.acs.org
BT Zhu, JG Liehr - Journal of Biological Chemistry, 1996 - ASBMB
… of 2- and 4-hydroxyestradiol by hamster kidney cytosolic … -methylation of 2- and 4-hydroxyestradiol by a competitive plus … The accumulation of 2- and 4-hydroxyestradiol during co-…
Number of citations: 140 www.jbc.org
KM Li, R Todorovic, P Devanesan… - …, 2004 - academic.oup.com
Studies of estrogen metabolism, formation of DNA adducts, carcinogenicity, cell transformation and mutagenicity have led to the hypothesis that reaction of certain estrogen metabolites, …
Number of citations: 217 academic.oup.com
GR Merriam, NJ MacLusky, LA Johnson, F Naftolin - Steroids, 1980 - Elsevier
2-Hydroxyestradiol-17α and 4-hydroxyestradiol-17α, the catechol derivatives of estradiol-17α, have reduced affinity for hypothalamic, pituitary, and uterine estrogen receptors, but retain …
Number of citations: 45 www.sciencedirect.com
JG Liehr, MJ Ricci - … of the National Academy of Sciences, 1996 - National Acad Sciences
… formation in neoplastic mammary tissue may therefore provide a useful marker ofbenign or malignant breast tumors and may indicate a mechanistic role of 4-hydroxyestradiol in tumor …
Number of citations: 549 www.pnas.org
BT Zhu, JG Liehr - Archives of biochemistry and biophysics, 1993 - Elsevier
… and 4hydroxyestradiol … 4-hydroxyestradiol by hamster kidney cytosol catechol-O-methyltransferase by approximately 27-31% and 19-33%, respectively. At a 1 5 1.1M 4-hydroxyestradiol …
Number of citations: 67 www.sciencedirect.com
SA Park, HK Na, EH Kim, YN Cha, YJ Surh - Cancer research, 2009 - AACR
Estrogen is converted by cytochrome P450 1B1 to 4-hydroxyestradiol (4-OHE 2 ), a putative carcinogenic metabolite of estrogen. This catechol estrogen metabolite is oxidized further to …
Number of citations: 84 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.